Lipophilicity (XLogP3) Comparison: 3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea vs. 3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea
The target compound exhibits an XLogP3 value of 1.8, which is 1.8 log units lower than the diphenylmethyl-substituted analog (XLogP3 = 3.6) [1][2]. This 2-fold reduction in predicted lipophilicity places the target compound within the optimal range for oral drug-likeness (XLogP3 1–3) as defined by Lipinski's Rule of Five, whereas the comparator falls at the upper boundary and is associated with a higher probability of poor solubility and off-target promiscuity [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea: XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = -1.8 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A lower XLogP3 value predicts improved aqueous solubility and reduced non-specific protein binding, making the target compound a more suitable starting point for lead optimization programs where pharmacokinetic liabilities must be minimized.
- [1] PubChem. (2025). 3-(2H-1,3-Benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea. CID 126853724. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2034560-57-9 View Source
- [2] PubChem. (2025). 3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea. CID 126853723. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2097923-60-7 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
